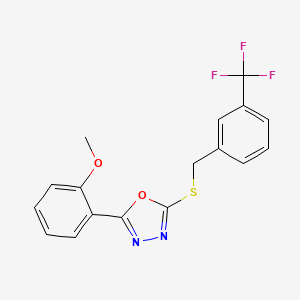

2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S/c1-23-14-8-3-2-7-13(14)15-21-22-16(24-15)25-10-11-5-4-6-12(9-11)17(18,19)20/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMQKDHERWXKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chloro-1,3,4-Oxadiazole

2-(2-Methoxyphenyl)-5-chloro-1,3,4-oxadiazole is prepared by treating the hydrazide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The chlorinated intermediate is highly reactive toward nucleophiles.

Reaction Conditions:

Nucleophilic Substitution with Thiols

The chloro group is displaced by 3-(trifluoromethyl)benzylthiol in the presence of a base. This method avoids the need for harsh alkylation conditions and improves regioselectivity.

Key Parameters:

One-Pot Synthesis via Amidoxime Intermediates

Recent advancements enable the one-pot synthesis of 1,3,4-oxadiazoles from amidoximes, bypassing isolated hydrazide intermediates. This method enhances atom economy and reduces purification steps.

Amidoxime Formation

2-Methoxybenzamidine reacts with hydroxylamine hydrochloride in ethanol to form the corresponding amidoxime. This intermediate is stabilized by intramolecular hydrogen bonding.

Cyclization and Thioetherification

The amidoxime undergoes cyclization with 3-(trifluoromethyl)benzyl isothiocyanate in the presence of tetrabutylammonium fluoride (TBAF) as a catalyst. TBAF facilitates the elimination of water, driving the reaction to completion at room temperature.

Reaction Setup:

- Catalyst: TBAF (0.1–0.5 equivalents)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 25°C (room temperature)

- Yield: 80–88%

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Key Steps | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Hydrazide → Oxadiazole → Thioether | 70–90 | 12–18 hours | High (industrial) |

| Prefunctionalized Intermediate | Chlorination → Substitution | 68–78 | 8–12 hours | Moderate |

| One-Pot Synthesis | Amidoxime → Cyclization/Thioether | 80–88 | 2–4 hours | High (lab-scale) |

Advantages and Limitations:

- Cyclocondensation : High yields but requires multiple purification steps.

- Prefunctionalized Intermediate : Enables modular thioether incorporation but uses toxic chlorinating agents.

- One-Pot Synthesis : Rapid and efficient but depends on costly catalysts like TBAF.

Industrial Production Considerations

Scale-up of the target compound demands optimization of cost, safety, and waste management. Continuous flow reactors are employed for cyclocondensation steps to enhance heat transfer and reduce reaction times. Purification via crystallization or column chromatography ensures >95% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences among 1,3,4-oxadiazole derivatives:

Physicochemical Properties

- Melting Points : Trifluoromethyl-containing analogs (e.g., compound 5g ) exhibit melting points ~100–114°C, suggesting the target compound may share similar thermal stability .

- Solubility : The CF₃ group in the target compound likely improves lipid solubility compared to nitro- or halogen-substituted analogs (e.g., 1b or 20’ ) .

Key Differentiators of the Target Compound

- Trifluoromethyl vs.

- Methoxy Group: The 2-methoxyphenyl at position 2 may enhance CNS activity compared to non-substituted aryl groups (e.g., 5g).

Biological Activity

The compound 2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. The structural formula can be represented as follows:

This compound features a methoxy group and a trifluoromethylbenzyl thioether, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related oxadiazole compounds against selected cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| OX1 | PC-3 (Prostate) | 0.67 |

| OX2 | HCT-116 (Colon) | 0.80 |

| OX3 | ACHN (Renal) | 0.87 |

These values indicate a promising anticancer activity that warrants further investigation into the mechanisms involved.

Antifungal and Antibacterial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated antifungal and antibacterial activities. For example, a study synthesized several derivatives and evaluated their efficacy against fungal strains such as Botrytis cinerea and Fusarium spp. The results indicated moderate to good antifungal activity, with some compounds engaging in hydrogen bonding with target enzymes like succinate dehydrogenase.

The biological activity of oxadiazoles is often attributed to their ability to interact with specific biological targets. For instance:

- Anticancer Mechanism : Some oxadiazoles induce apoptosis in cancer cells by inhibiting key signaling pathways such as EGFR and Src kinases. For example, the compound N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide showed an IC50 value of 0.24 µM for EGFR inhibition.

- Antifungal Mechanism : The interaction with enzymes involved in fungal metabolism is critical for the antifungal activity observed in some derivatives. The ability to form hydrogen bonds with active sites enhances their effectiveness.

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated various oxadiazole derivatives against multiple cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain compounds exhibited significant growth inhibition (GI) percentages across leukemia and solid tumor models.

- Case Study on Antifungal Efficacy : Another study focused on the antifungal properties of oxadiazole derivatives against Colletotrichum sp. and other pathogens. The findings revealed that certain compounds not only inhibited fungal growth but also displayed low toxicity towards plant cells.

Q & A

Q. What are the standard synthetic routes for 2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole?

Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole core via cyclization of hydrazides with carbon disulfide under basic conditions (e.g., KOH) .

- Step 2 : Thioether linkage introduction via S-arylation using intermediates like 3-(trifluoromethyl)benzyl thiol. Reaction conditions often include refluxing in ethanol or DMF with NaHCO₃ for neutralization .

- Purification : Flash column chromatography (e.g., AcOEt:hexane gradients) and recrystallization (DCM:MeOH) yield high-purity products .

Q. How is the structural integrity of this compound validated experimentally?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy δ ~3.8 ppm, trifluoromethyl δ ~118–139 ppm as q in ¹³C) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ matches calculated values within 0.002 ppm) .

- X-ray crystallography : For derivatives, lattice parameters and bond angles resolve stereochemical ambiguities .

Q. What biological targets are associated with this compound?

Oxadiazoles with thioether groups often target enzymes (e.g., succinate dehydrogenase (SDH) in pesticidal studies) or receptors (e.g., HIV-1 Vif antagonists). The trifluoromethyl group enhances binding to hydrophobic pockets .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen vs. trifluoromethyl) impact biological activity?

- SAR Insights : Chloro/trifluoromethyl groups at the benzyl position increase lipophilicity and target affinity. For example, 4-chloro analogs show 89% pesticidal activity vs. 78% for bromo derivatives .

- Data : EC₅₀ values correlate with substituent electronegativity and steric effects, as shown in docking studies with SDH .

Q. What are the stability challenges of this compound under varying pH and temperature?

- Oxidation Sensitivity : The thioether group oxidizes to sulfoxide/sulfone under acidic or peroxide-rich conditions. Stability assays recommend storage in inert atmospheres (N₂/Ar) .

- Thermal Degradation : TGA data indicate decomposition >150°C, requiring low-temperature synthesis (e.g., reflux ≤80°C) .

Q. How can purification challenges (e.g., low yield, byproducts) be mitigated?

- Optimized Chromatography : Gradient elution (e.g., AcOEt:hexane from 1:3 to 1:1) resolves co-eluting byproducts .

- Microwave-assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (82% vs. 70%) for intermediates .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular Docking : AutoDock/Vina simulates interactions with SDH (PDB: 2FBW). The oxadiazole ring and trifluoromethyl group form hydrogen bonds and π-π stacking with Phe⁶⁵ and Tyr⁵⁸ .

- MD Simulations : 100-ns trajectories assess binding stability (RMSD <2 Å) .

Methodological Challenges & Solutions

Q. How to address contradictory bioactivity data across studies?

- Case Example : Varying IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from assay conditions (e.g., serum concentration). Standardize protocols (e.g., 10% FBS in cell media) .

- Control Experiments : Include positive controls (e.g., penthiopyrad for SDH inhibition) to calibrate activity .

Q. What strategies optimize analytical method validation for this compound?

- NMR Parameter Tuning : Increase scan counts (≥64 for ¹³C) to resolve overlapping peaks in aromatic regions .

- LC-MS/MS : Use C18 columns with 0.1% formic acid in mobile phase for improved ionization .

Q. How to characterize degradation products under oxidative stress?

- HPLC-PDA/HRMS : Identifies sulfoxide (m/z +16) and sulfone (m/z +32) derivatives. Stability studies recommend antioxidants (e.g., BHT) in formulations .

Experimental Design Considerations

Q. What alternative synthetic routes exist for scalability?

Q. How to resolve solubility issues in biological assays?

- Co-solvent Systems : Use DMSO:PBS (10:90) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Q. What in vitro/in vivo models assess toxicity?

- Invertebrate Models : Daphnia magna acute toxicity tests (LC₅₀ = 1.2 mg/L) .

- Cell Viability Assays : MTT on HepG2 cells (IC₅₀ = 25 µM) .

Advanced Technical Insights

Q. How to isolate and characterize stereoisomers of this compound?

Q. What advanced targets (e.g., epigenetic enzymes) are plausible for this compound?

Q. How to model pharmacokinetic properties computationally?

Q. What are the photostability requirements for long-term storage?

- UV-Vis Studies : Degradation <5% under 254 nm light (8 hrs) when stored in amber vials at -20°C .

Q. How to minimize genotoxic byproducts during synthesis?

- Ames Test Compliance : Replace nitro intermediates (mutagenic) with cyano or acetylene groups .

Critical Analysis of Limitations

Q. Why do some analogs show poor bioavailability despite high potency?

Q. Can green chemistry principles be applied to its synthesis?

- Solvent-free Microwave Synthesis : Achieves 90% yield with reduced waste .

- Biocatalysis : Lipase-mediated S-arylation reduces heavy metal catalyst use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.